![molecular formula C16H16Cl2N2O B588852 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 CAS No. 1217360-64-9](/img/structure/B588852.png)

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4

Overview

Description

“2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” is a non-selective cyclooxygenase inhibitor with potent non-steroidal anti-inflammatory drug properties and analgesic activity .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2-[(2,6-Dichlorophenyl)amino]benzaldehyde as an impurity standard . The process also involves the use of diclofenac sodium salt . The synthesis process is further detailed in various scientific papers .

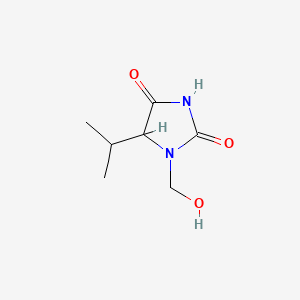

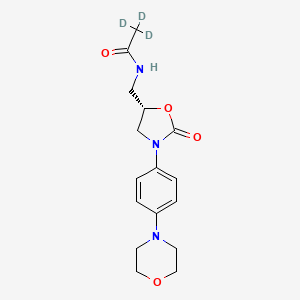

Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various intermolecular interactions contributing to its stability .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve various processes. For instance, it undergoes photocatalytic degradation when exposed to UV-A light under a constant flow of pure oxygen .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 266.12 g/mol and a complex molecular formula .

Scientific Research Applications

Scientific Research Applications of Related Compounds

Environmental Behavior and Degradation

Research on 2,4-D, a herbicide with a chlorophenyl group similar to the compound , highlights its widespread use in agriculture and the consequential environmental impacts. Studies have shown that microbial degradation plays a significant role in mitigating the environmental presence of 2,4-D, suggesting a focus on bioremediation techniques for related compounds (Magnoli et al., 2020). This points towards potential research applications in developing microbial or enzymatic methods for the degradation of similar compounds to reduce environmental pollution.

Ecotoxicological Effects

The ecotoxicological effects of herbicides like 2,4-D on non-target organisms, including humans, aquatic life, and ecosystems, have been extensively studied. Such research informs the development of safer chemical formulations and application methods to minimize ecological damage. Future research could explore the ecotoxicology of structurally related compounds to understand their safety profile and environmental impact more comprehensively (Islam et al., 2017).

Analytical Detection and Monitoring

Analytical methodologies for detecting and monitoring the presence of 2,4-D and its degradation products in environmental samples highlight the importance of surveillance in managing chemical pollutants. Research into similar methodologies for related compounds could facilitate their monitoring in agricultural runoff, water bodies, and soil, ensuring regulatory compliance and environmental protection (Degen, 1988).

Remediation and Mitigation Strategies

Studies on the treatment options for wastewater containing pesticides and herbicides underscore the need for effective remediation strategies. Research into physical, chemical, and biological treatment methods for the removal of such compounds from industrial effluents and contaminated water sources could be a significant area of application for related chemicals (Goodwin et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4, also known as Diclofenac, are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

this compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins . As prostaglandins are key mediators of inflammation and pain, their reduction leads to alleviation of these symptoms .

Biochemical Pathways

The action of this compound affects the biochemical pathway of prostaglandin synthesis . By inhibiting COX-1 and COX-2, the compound disrupts the conversion of arachidonic acid to prostaglandins. This results in decreased levels of prostaglandins, leading to reduced inflammation and pain .

Pharmacokinetics

After oral administration, this compound is 100% absorbed. Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of absorption, but there is usually a delay in the onset of absorption and a reduction in peak plasma levels .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in prostaglandin levels in peripheral tissues . This leads to a reduction in inflammation and pain, providing relief for conditions such as arthritis and acute injury .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the drug’s absorption and stability. Additionally, factors such as the patient’s age, liver function, and presence of other medications can influence the drug’s metabolism and excretion, thereby affecting its efficacy and potential side effects .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3/i3D,4D,6D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZBTRDXJOFLIH-VCDCVMORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660066 | |

| Record name | 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217360-64-9 | |

| Record name | 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Cyclopenta[b]furan-2-one, 5-acetylhexahydro-, [3aR-(3aalpha,5beta,6aalpha)]- (9CI)](/img/no-structure.png)

![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)

![2-Amino-1-(thieno[2,3-b]pyridin-3-yl)ethanol](/img/structure/B588777.png)

![9-Oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B588781.png)

![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)